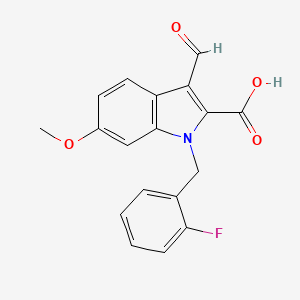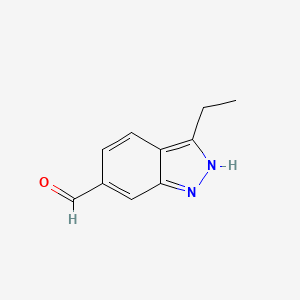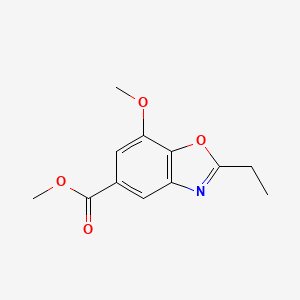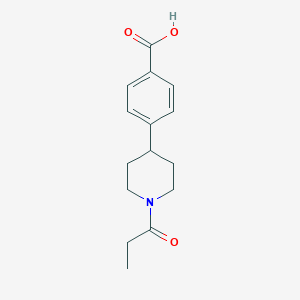
3-Pyridineacetonitrile, 6-(trifluorométhyl)-
Vue d'ensemble
Description
2-(Trifluoromethyl)pyridine-5-acetonitrile is a derivative of pyridine, a heterocyclic compound . It is characterized by the presence of a fluorine atom and a carbon-containing pyridine .
Synthesis Analysis
The synthesis of Trifluoromethylpyridine (TFMP) derivatives, which includes 2-(Trifluoromethyl)pyridine-5-acetonitrile, is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of 2-(Trifluoromethyl)pyridine-5-acetonitrile is C8H5F3N2, and its molecular weight is 186.13 . The structure is stabilized through N⋯H–O and O⋯H–C hydrogen bonds forming a five-membered ring structure .Chemical Reactions Analysis
2-(Trifluoromethyl)pyridine-5-acetonitrile can act as a reactant in the preparation of aminopyridines through amination reactions . It is also used in the synthesis of s-tetrazines .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Trifluoromethyl)pyridine-5-acetonitrile are influenced by the presence of a fluorine atom and a pyridine in their structure . The boiling point is 139-141 °C, and the density is 1.275 g/mL at 25 °C .Applications De Recherche Scientifique
Produits Agrochimiques
Les dérivés de la trifluorométhylpyridine (TFMP), dont le 3-Pyridineacetonitrile, 6-(trifluorométhyl)-, sont largement utilisés dans l'industrie agrochimique. Ils servent de motifs structuraux clés dans les ingrédients actifs pour la protection des cultures. L'introduction du groupement TFMP dans les produits agrochimiques a conduit au développement de plus de 20 nouveaux produits agrochimiques contenant du TFMP avec des noms communs ISO . Ces composés sont particulièrement appréciés pour leur rôle dans la lutte antiparasitaire, offrant une combinaison de propriétés physicochimiques uniques dues à l'atome de fluor et au cycle pyridine .
Industrie Pharmaceutique
En pharmacie, les dérivés de la TFMP ont été incorporés dans plusieurs médicaments approuvés et sont actuellement en cours d'évaluation dans des essais cliniques. Les caractéristiques uniques du groupe TFMP contribuent à l'activité biologique de ces composés, ce qui les rend précieux dans le développement de nouveaux médicaments . L'influence du groupe trifluorométhyle sur les propriétés physiques et l'activité biologique d'un médicament souligne son importance en chimie médicinale .
Synthèse d'Intermédiaires
Le 3-Pyridineacetonitrile, 6-(trifluorométhyl)-, est utilisé comme intermédiaire dans la synthèse de divers produits chimiques. Ses dérivés sont très demandés pour la production d'intermédiaires qui sont essentiels à la création d'une gamme de produits de protection des cultures . La polyvalence du composé dans les processus de synthèse met en évidence son importance dans l'industrie chimique.
Produits Vétérinaires
De même que dans les produits pharmaceutiques humains, les dérivés de la TFMP sont également utilisés dans le domaine vétérinaire. Un certain nombre de produits vétérinaires contenant le groupement TFMP ont été approuvés pour la mise sur le marché, ce qui indique la large utilité du groupe dans différents domaines de la science de la santé .
Synthèse Organique
Le composé est impliqué dans la synthèse organique, où son groupe nitrile joue un rôle crucial. Il participe à diverses réactions, notamment l'hydrofonctionnalisation des alcynes et les cyclisations radicalaires en cascade, ce qui met en évidence sa polyvalence en chimie organique .
Science des Matériaux
Dans le domaine des matériaux fonctionnels, le développement de produits chimiques organiques fluorés, tels que les dérivés de la TFMP, est un domaine de recherche en plein essor. L'incorporation d'atomes de fluor dans les composés organiques a conduit à des avancées significatives dans la science des matériaux, avec des attentes pour de nouvelles applications dans le futur .
Mécanisme D'action
Safety and Hazards
2-(Trifluoromethyl)pyridine-5-acetonitrile is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, use only under a chemical fume hood, and avoid breathing dust, vapor, mist, or gas .
Orientations Futures
The demand for TFMP derivatives has been increasing steadily in the last 30 years. They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .
Propriétés
IUPAC Name |
2-[6-(trifluoromethyl)pyridin-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-2-1-6(3-4-12)5-13-7/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUURVYOEMFYHRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid](/img/structure/B1392666.png)
![1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392669.png)
![[(1-Benzoyl-2-methyl-2,3-dihydro-1H-indol-6-yl)methyl]amine](/img/structure/B1392670.png)






![6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine](/img/structure/B1392684.png)
![Ethyl 3-amino-4-[(2-{[(ethylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392685.png)
![4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid](/img/structure/B1392686.png)
![tert-butyl 3H-spiro[1,3-benzothiazole-2,4'-piperidine]-1'-carboxylate](/img/structure/B1392687.png)

